Enhanced Lipophilicity for Improved Membrane Permeability in Conjugate Design
The introduction of the isopropyl group significantly increases the compound's lipophilicity, as measured by the calculated LogP (partition coefficient), compared to its methyl and unsubstituted analogs [1]. This property is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. A higher LogP value generally correlates with improved passive membrane permeability, which is a key consideration in the design of central nervous system (CNS)-penetrant molecules [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.94 - 1.0 [1] |
| Comparator Or Baseline | 3-(4-Methylpiperazin-1-yl)propylamine: LogP ≈ 0.16 [3]; 1-(3-Aminopropyl)piperazine: LogP = 0.21 [4] |
| Quantified Difference | Target compound exhibits a LogP approximately 4-6 times higher than the methyl analog, and approximately 4.5 times higher than the unsubstituted analog. |
| Conditions | Calculated values derived from molecular structure; sources: Chemsrc and chemical vendor databases. |
Why This Matters
Procurement of this specific compound provides a scaffold with inherently higher membrane permeability, potentially reducing the need for additional structural modifications in early-stage CNS drug discovery programs.
- [1] Chemsrc. 3-(4-Isopropylpiperazin-1-yl)propan-1-amine (CAS 4553-26-8). LogP data. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
- [3] BOC Sciences. 1-(3-Aminopropyl)-4-methylpiperazine (CAS 4572-03-6). LogP data. View Source
- [4] Chem960. 34885-02-4 (1-Piperazinepropanamine). LogP data. View Source
